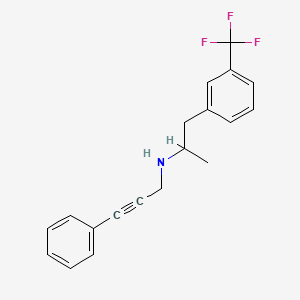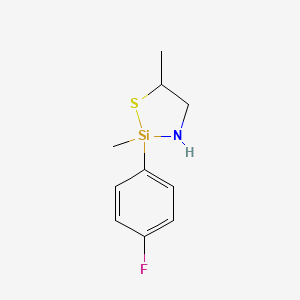
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane is a unique organosilicon compound that features a combination of silicon, sulfur, nitrogen, and fluorine atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane typically involves the reaction of a silicon-containing precursor with a fluorinated aromatic compound under controlled conditions. One common method involves the use of a Grignard reagent to introduce the fluorophenyl group, followed by cyclization to form the desired silacyclopentane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified silacyclopentane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the silicon and sulfur atoms can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2,5-Dimethyl-2-(p-chlorophenyl)-1-thia-3-aza-2-silacyclopentane: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
2,5-Dimethyl-2-(p-bromophenyl)-1-thia-3-aza-2-silacyclopentane: Bromine substitution can lead to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance its reactivity and specificity in various applications compared to its analogs.
属性
CAS 编号 |
84260-41-3 |
|---|---|
分子式 |
C10H14FNSSi |
分子量 |
227.38 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
InChI 键 |
ULYICBKKCJNDJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN[Si](S1)(C)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



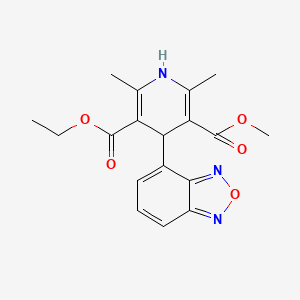
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)


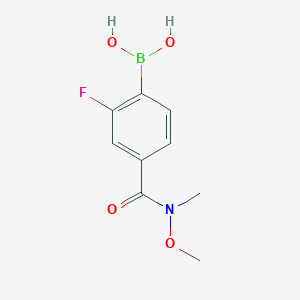
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
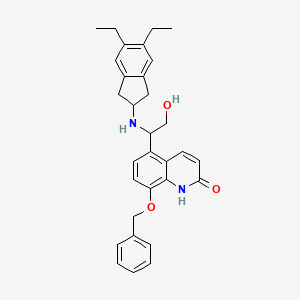

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
